Cas no 261925-13-7 (bis(2-fluorophenyl)methanol)

bis(2-fluorophenyl)methanol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, 2-fluoro-a-(2-fluorophenyl)-
- AKOS012384687
- SCHEMBL1902230
- EN300-108222
- 2,2'-bisfluorobenzhydrol
- CS-0231399
- G49433
- Z1082406542
- bis(2-fluorophenyl)methanol
- DUWHHGVNDORBNQ-UHFFFAOYSA-N
- 261925-13-7
-
- インチ: InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
- InChIKey: DUWHHGVNDORBNQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F
計算された属性
- せいみつぶんしりょう: 220.07
- どういたいしつりょう: 220.06997126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
bis(2-fluorophenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108222-10.0g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-21 | |
Enamine | EN300-108222-5.0g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 | |
TRC | F590595-10mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
Aaron | AR01A0Q8-1g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 1g |
$948.00 | 2025-02-08 | |
A2B Chem LLC | AV46020-500mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 500mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AV46020-100mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 100mg |
$280.00 | 2024-04-20 | |
1PlusChem | 1P01A0HW-50mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 50mg |
$208.00 | 2025-03-04 | |
1PlusChem | 1P01A0HW-1g |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 1g |
$781.00 | 2025-03-04 | |
1PlusChem | 1P01A0HW-100mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 100mg |
$293.00 | 2025-03-04 | |
A2B Chem LLC | AV46020-250mg |
bis(2-fluorophenyl)methanol |
261925-13-7 | 95% | 250mg |
$384.00 | 2024-04-20 |
bis(2-fluorophenyl)methanol 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
bis(2-fluorophenyl)methanolに関する追加情報
Introduction to Bis(2-fluorophenyl)methanol (CAS No: 261925-13-7)
Bis(2-fluorophenyl)methanol, with the chemical formula C13H10FO2 and a CAS number of 261925-13-7, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its dual 2-fluorophenyl groups attached to a methanol backbone, has garnered considerable attention due to its unique structural and chemical properties. The presence of fluorine atoms in its structure imparts distinct electronic and steric effects, making it a valuable building block for the development of various chemical entities.
The fluorine atom is known for its ability to influence the reactivity and metabolic stability of molecules, which is particularly relevant in drug design. Bis(2-fluorophenyl)methanol serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its applications span across multiple domains, including agrochemicals, materials science, and medicinal chemistry.
In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. The bis(2-fluorophenyl)methanol structure exemplifies this trend, offering a scaffold that can be modified to produce molecules with improved pharmacological profiles. Researchers have been exploring its utility in the development of novel drugs targeting various diseases, including cancer and neurological disorders.
One of the most compelling aspects of bis(2-fluorophenyl)methanol is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating fluorine atoms into kinase inhibitors, chemists can enhance their binding affinity and selectivity. The fluorine atoms in bis(2-fluorophenyl)methanol can be strategically positioned to interact with key residues in the kinase active site, thereby improving the efficacy of the resulting inhibitors.
Recent studies have highlighted the importance of fluorinated aryl compounds in medicinal chemistry. A notable example is the development of fluorinated analogs of existing drugs that exhibit superior pharmacokinetic properties. Bis(2-fluorophenyl)methanol has been utilized in the synthesis of such analogs, demonstrating its versatility as a synthetic intermediate. The ability to introduce fluorine atoms at specific positions allows for fine-tuning of molecular properties, leading to compounds with enhanced therapeutic potential.
The structural motif of bis(2-fluorophenyl)methanol also finds applications in materials science. Fluorinated aromatic compounds are known for their thermal stability and electronic properties, making them suitable for use in organic electronics and liquid crystal displays. The bis(2-fluorophenyl)methanol structure can be further functionalized to create materials with tailored properties, such as improved charge transport or luminescence characteristics.
In conclusion, bis(2-fluorophenyl)methanol (CAS No: 261925-13-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features, particularly the presence of fluorine atoms, make it an invaluable tool for synthetic chemists. As research continues to uncover new applications for fluorinated compounds, bis(2-fluorophenyl)methanol is poised to play an increasingly important role in the development of next-generation therapeutics and advanced materials.
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